molecular formula C10H7BrF5NO B8171786 2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide

2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide

Cat. No.: B8171786
M. Wt: 332.06 g/mol
InChI Key: VNKGTZFXZMUANM-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, difluoroethyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core followed by the introduction of bromine, difluoroethyl, and trifluoromethyl groups. Common synthetic routes include:

    Difluoroethylation: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides or difluoroethyl sulfonates.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine, difluoroethyl, or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide: Shares similar structural features but differs in the substitution pattern on the benzene ring.

    2-Bromo-N-(2,2-difluoroethyl)-4-(trifluoromethyl)benzamide: Similar compound with a different position of the trifluoromethyl group.

Uniqueness

2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoroethyl and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF5NO/c11-6-3-1-2-5(10(14,15)16)8(6)9(18)17-4-7(12)13/h1-3,7H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGTZFXZMUANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)NCC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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